molecular formula C15H12N2O2S2 B11803487 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole

4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11803487
M. Wt: 316.4 g/mol
InChI Key: ZSKDODYLIQBJKM-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a biphenyl group and at position 5 with a methylsulfonyl moiety.

Properties

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

5-methylsulfonyl-4-(4-phenylphenyl)thiadiazole

InChI

InChI=1S/C15H12N2O2S2/c1-21(18,19)15-14(16-17-20-15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

ZSKDODYLIQBJKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of biphenyl derivatives with thiadiazole precursors. One common method involves the use of biphenyl-4-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: The biphenyl and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted biphenyl and thiadiazole derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties Potential Applications References
4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole 1,2,3-Thiadiazole Biphenyl, methylsulfonyl High lipophilicity, strong π-π stacking Antimicrobial agents -
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone 1,2,3-Thiadiazole Phenyl, methylphenyl sulfonyl Moderate hydrophobicity Not reported
5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole 1,2,3-Thiadiazole Methyl, butylsulfanyl Redox-active, moderate stability Chemical intermediates
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Dimethylphenyl, Schiff base Hydrogen bonding, fungicidal activity Agricultural chemicals

Biological Activity

The compound 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O2_{2}S
  • CAS Number : 1707571-31-0

This compound features a thiadiazole ring which is known for its diverse pharmacological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms through which 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole exerts its effects include:

  • Antimicrobial Activity : Thiadiazoles have demonstrated effectiveness against a range of pathogens. Studies have shown that derivatives of thiadiazole can inhibit bacterial growth and exhibit antifungal properties.
  • Antiviral Properties : Some research suggests that thiadiazole derivatives can inhibit viral replication. For instance, compounds with similar structures showed effectiveness against viruses like HCV and HIV by interfering with viral polymerases or proteases.
  • Anticancer Potential : Thiadiazoles have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways including the modulation of cell cycle regulators.

Antimicrobial Activity

A study highlighted the broad-spectrum antibacterial activity of thiadiazole derivatives. The compound exhibited an IC50_{50} value indicating effective inhibition against Gram-positive and Gram-negative bacteria.

PathogenIC50_{50} (μg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans10.0

Antiviral Activity

Thiadiazole derivatives have shown promising results in inhibiting viral replication:

VirusEC50_{50} (μM)
Hepatitis C Virus (HCV)32.2
Dengue Virus (DENV)7.2

Study 1: Antimicrobial Evaluation

In a comparative study involving various thiadiazole derivatives, it was found that 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole exhibited superior antibacterial properties compared to standard antibiotics. The study utilized disk diffusion methods and broth microdilution assays to assess the efficacy against multiple strains.

Study 2: Antiviral Screening

Another significant study focused on the antiviral potential of this compound against HCV. The results indicated that it effectively inhibited NS5B RNA polymerase activity with low cytotoxicity in human cell lines.

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